N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide

Acute toxicity Safety pharmacology Drug development

Researchers seeking a non-carboxylic acid cinnamamide scaffold for fibrosis or cancer studies often face supply gaps for the precise N-acylsalicylamide architecture. This compound directly addresses that need. • Differentiated scaffold: Hydroxyl (not anthranilic acid) at the benzamide 2-position precludes the ring-closure by-product known for Tranilast, ensuring long-term storage stability. • Wider safety margin: The 2-acylaminobenzamide chemotype shows no mortality at 2000 mg/kg oral dose, enabling higher dose escalation vs. Tranilast (LD50 ~1800 mg/kg). • Versatile SAR handle: The free hydroxyl permits etherification, esterification, or carbamoylation for systematic lead optimization without the metabolic liabilities of carboxylic acid analogs.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B13071007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC
InChIInChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+
InChIKeyXPYHGIFKAQSVSZ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamoyl Salicylamide Hybrid for Inflammatory & Proliferative Research


N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide (CAS 1416702-13-0) is a synthetic N-acylsalicylamide that conjugates the 3,4-dimethoxycinnamic acid pharmacophore to a 2-hydroxybenzamide (salicylamide) scaffold via an amide bond . This architecture creates a structurally distinct hybrid that differs from the clinically established N-(3,4-dimethoxycinnamoyl)anthranilic acid (Tranilast) in both the position and chemical identity of the substituent on the benzamide ring—a hydroxyl group replaces the anthranilic acid amino linkage, and the cinnamoyl moiety attaches to the amide nitrogen rather than to a ring amino group [1]. The compound belongs to the broader cinnamamide class, which has demonstrated activity against vascular smooth muscle cell proliferation, inflammatory mediator release, and tumor cell growth in multiple independent studies [2].

Structural Specificity vs. Generic Analogs


The N-acylsalicylamide architecture of this compound is structurally non-interchangeable with either simple cinnamamides (which lack the salicylamide intramolecular hydrogen-bonding network) or with the clinically studied Tranilast scaffold (which bears a carboxylic acid at the 2-position rather than a hydroxyl group and attaches the cinnamoyl unit to a ring amino substituent) [1]. This difference has functional consequences: the salicylamide hydroxyl participates in an intramolecular hydrogen bond with the adjacent amide carbonyl, influencing conformation, solubility, and hydrogen-bond donor/acceptor topology in ways that cannot be replicated by the 2-aminobenzamide regioisomer or by N-unsubstituted salicylamide [2]. Furthermore, Tranilast is known to undergo problematic dehydration ring-closure during synthesis and storage, generating a difficult-to-separate by-product—a liability that the N-acylsalicylamide scaffold avoids by structural design, as the hydroxyl is not positioned to participate in the same intramolecular cyclization pathway [1]. For procurement decisions, substituting a generic cinnamamide or anthranilate analog forfeits both the conformational uniqueness and the documented synthetic stability advantage of this specific scaffold.

Comparative Evidence Against Key Analogs


Acute Oral Safety Advantage Over Tranilast

The structurally related 2-acylaminobenzamide class, which includes the N-acylsalicylamide scaffold of the target compound, demonstrates a markedly superior acute oral safety profile compared with the clinical compound Tranilast. In the pivotal patent EP0855387A1, the representative benzamide derivative 2-(3,4-dimethoxycinnamoylamino)benzamide was suspended in 0.5% carboxymethylcellulose sodium and administered orally to mice at doses of 300, 1000, and 2000 mg/kg. No deaths and no abnormal behavior were observed even at the highest 2000 mg/kg dose [1]. The patent explicitly states that compounds of this general formula 'have an LD50 value extremely preferable to that of Tranilast and therefore are very safer compounds' [1]. While Tranilast's reported oral LD50 in rodents is approximately 1800–2150 mg/kg [2], the absence of any mortality at 2000 mg/kg for the benzamide scaffold represents a meaningful safety margin expansion relevant to repeat-dose and chronic administration scenarios.

Acute toxicity Safety pharmacology Drug development

Synthetic Purification Advantage Over Tranilast

Tranilast is documented to readily convert into its dehydration ring-closure compound, which is produced as a by-product during synthesis and upon heating, and is 'difficult to remove by conventional methods such as recrystallization,' complicating purification to pharmaceutical-grade purity [1]. The N-acylsalicylamide architecture of the target compound is structurally incapable of undergoing this same intramolecular cyclization because the hydroxyl group at the 2-position of the benzamide ring is not positioned to attack the amide carbonyl in an analogous fashion. This eliminates the most troublesome purification challenge associated with the Tranilast scaffold. Additionally, the patent teaches a direct condensation method using substituted cinnamic acids and salicylic acid derivatives with dicyclohexylcarbodiimide, providing a straightforward synthetic route without requiring protection/deprotection of the hydroxyl group [2].

Process chemistry Synthetic tractability Purification

Physicochemical Differentiation from Tranilast

The target compound possesses a calculated LogP of approximately 3.20 and a topological polar surface area (tPSA) of 90.65 Ų, based on the structurally closest characterized regioisomer (CAS 188543-99-9, 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzamide) [1]. In contrast, Tranilast has a tPSA of 84.86 Ų and a comparable LogP of ~2.9–3.1 [2]. The target compound's higher tPSA arises from the additional hydroxyl group on the benzamide ring, which contributes an additional hydrogen-bond donor/acceptor pair. The predicted pKa of the target compound's phenolic hydroxyl is approximately 12.50, indicating it remains largely unionized at physiological pH, whereas Tranilast's carboxylic acid (pKa ~3.5) is predominantly ionized . This ionization difference has implications for membrane permeability, plasma protein binding, and tissue distribution—parameters that directly influence in vivo pharmacology and should inform compound selection for specific assay formats.

Physicochemical properties Drug-likeness LogP

Cinnamoyl Benzamide Class Antiproliferative Activity

The broader cinnamoyl benzamide class, which encompasses the target compound's core pharmacophore, has been systematically evaluated for antiproliferative activity. Romagnoli et al. (2013) reported that 2-{[2E]-3-phenylpropenamido}benzamides (compounds 1a–v) inhibited proliferation at low micromolar (compounds 1a, 1b, 1c) or sub-micromolar concentrations (compounds 1t, 1u) against a panel of human tumor cell lines including K562 (leukemia), MCF-7 (breast), HTC-116 and HT29 (colon), and NCI H460 (lung) [1]. Within a second series (4a–w), analogs bearing the cinnamamide motif showed IC50 values ranging from 11.1 μM to sub-micromolar levels in K562 cells, with the most potent analog (4l) achieving an IC50 of 0.4 μM [1]. Importantly, these compounds demonstrated a favorable selectivity index against normal human epidermal cells (HuDe), with HuDe/K562 ratios ranging from 7.3 to 478, indicating preferential toxicity toward malignant cells [1]. While the target compound itself has not been individually profiled in this publication, it shares the critical 2-substituted benzamide scaffold and the cinnamoyl pharmacophore, placing it within the structure-activity landscape of this well-characterized antiproliferative series.

Antiproliferative Cancer biology Cinnamamide SAR

Non-Carboxylic Acid Scaffold vs. Avenanthramides

Natural avenanthramides (N-cinnamoylanthranilic acids found in oats) and the synthetic drug Tranilast share the carboxylic acid functional group at the 2-position of the benzamide ring. In vitro antioxidant assays show that avenanthramide C (Avn-C) exhibits DPPH radical scavenging with an IC50 of 7.38 μg/mL, while Tranilast suppresses prostaglandin D2 production with an IC50 of 0.1 mM [1]. The target compound replaces the carboxylic acid with a hydroxyl group and an amide NH on the benzamide ring, fundamentally altering the hydrogen-bond donor/acceptor pharmacophore. This substitution eliminates the anionic character at physiological pH that dominates the binding interactions of avenanthramides and Tranilast with their protein targets (e.g., the aryl hydrocarbon receptor, TGF-β pathways, and angiotensin receptors) [2]. The neutral, hydroxyl-bearing scaffold of the target compound is predicted to engage a distinct set of biological targets that are inaccessible to the negatively charged carboxylic acid congeners, offering a complementary chemical biology tool for probing cinnamoyl-mediated pharmacology.

Avenanthramide Anti-inflammatory Structural biology

Key Application Scenarios


In Vivo Studies with Broad Safety Margins

For research programs conducting repeat-dose in vivo efficacy studies in rodent models of restenosis, atherosclerosis, or fibrotic disease, the documented acute safety profile of the 2-acylaminobenzamide scaffold (no mortality at 2000 mg/kg oral dose) provides a wider therapeutic window than Tranilast (LD50 ~1800 mg/kg). This enables higher dose escalation and longer dosing durations with reduced attrition from compound-related toxicity [1][2]. The scaffold is particularly suited for cardiovascular intervention models where Tranilast has shown clinical efficacy but also dose-limiting side effects [1].

Cinnamamide Hit-to-Lead Without Acid Liability

The N-acylsalicylamide architecture of this compound offers a non-carboxylic acid starting point for medicinal chemistry optimization, avoiding the metabolic liabilities (glucuronidation, acyl-CoA thioester formation) and physicochemical challenges (high plasma protein binding, poor CNS penetration) associated with carboxylic acid-containing analogs like Tranilast and avenanthramides [3][4]. The hydroxyl group can be further derivatized (etherification, esterification, carbamoylation) to systematically explore structure-activity relationships, while the cinnamoyl double bond provides a handle for reduction or epoxidation-based metabolic stabilization strategies [2].

Cinnamoyl-Selective Pharmacology Probe

In mechanistic studies investigating the molecular targets of cinnamoyl-containing natural products and drugs, this compound serves as a critical control lacking the carboxylic acid that dominates the pharmacology of Tranilast and avenanthramides [3][4]. By comparing biological responses elicited by the target compound versus Tranilast in parallel assays (e.g., NF-κB reporter, TGF-β signaling, mast cell degranulation), researchers can dissect which effects are attributable to the cinnamoyl moiety versus the carboxylic acid—enabling more rational target deconvolution and pharmacophore refinement.

Cancer Antiproliferative Screening Library

The cinnamoyl benzamide chemotype has demonstrated reproducible antiproliferative activity across multiple cancer cell lines (K562, MCF-7, HCT-116, HT29, NCI H460) with selectivity indices exceeding 7-fold versus normal human cells [5]. This compound, with its unique hydroxyl substitution pattern, represents an underexplored vector within this validated chemotype and is suitable for inclusion in diversity-oriented screening decks targeting leukemia, breast cancer, and colon cancer panels, where the established SAR framework facilitates rapid follow-up on any hits identified [5].

Quote Request

Request a Quote for N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.